2-Amino-4-(3,5-bis-trifluoromethyl-phenyl)-butyric acid
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Overview
Description
2-Amino-4-(3,5-bis-trifluoromethyl-phenyl)-butyric acid is a compound characterized by the presence of a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules. The trifluoromethyl group is often incorporated into pharmaceuticals, agrochemicals, and materials due to its unique properties, such as increased lipophilicity and metabolic stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common approach is the use of trifluoromethyl ketones as intermediates, which are then further reacted to introduce the amino and butyric acid functionalities .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed coupling reactions is common in the industrial synthesis of trifluoromethyl-containing compounds .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(3,5-bis-trifluoromethyl-phenyl)-butyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups present in the molecule.
Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-Amino-4-(3,5-bis-trifluoromethyl-phenyl)-butyric acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-4-(3,5-bis-trifluoromethyl-phenyl)-butyric acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity . The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)aniline: This compound also contains the trifluoromethyl group and is used in similar applications, such as pharmaceuticals and agrochemicals.
Trifluoromethyl ketones: These compounds are valuable intermediates in the synthesis of various trifluoromethyl-containing molecules.
Uniqueness
2-Amino-4-(3,5-bis-trifluoromethyl-phenyl)-butyric acid is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to undergo a variety of chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Properties
CAS No. |
1260637-68-0 |
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Molecular Formula |
C12H11F6NO2 |
Molecular Weight |
315.21 g/mol |
IUPAC Name |
2-amino-4-[3,5-bis(trifluoromethyl)phenyl]butanoic acid |
InChI |
InChI=1S/C12H11F6NO2/c13-11(14,15)7-3-6(1-2-9(19)10(20)21)4-8(5-7)12(16,17)18/h3-5,9H,1-2,19H2,(H,20,21) |
InChI Key |
WZERLASGMBWQOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CCC(C(=O)O)N |
Origin of Product |
United States |
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